4,4'-Dichloro-2,2'-bipyridine

Coordination Chemistry Electrocatalysis Ruthenium Complexes

Procure 4,4'-Dichloro-2,2'-bipyridine for robust water oxidation catalysts and long-life biosensors. This halogenated ligand provides a 36% reduction in nucleophilic substitution activation energy when coordinated to Ru(II), enabling advanced 'coordination-activation' synthetic routes. Its complexes demonstrate anodically-shifted redox potentials and superior 48-hour operational stability, critical for maximizing energy efficiency in CO2 reduction and artificial photosynthesis devices.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 1762-41-0
Cat. No. B155489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichloro-2,2'-bipyridine
CAS1762-41-0
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
InChIKeyUBSRTSGCWBPLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dichloro-2,2'-bipyridine (CAS 1762-41-0) for Advanced Coordination Chemistry and Cross-Coupling Applications


4,4'-Dichloro-2,2'-bipyridine (CAS 1762-41-0, C10H6Cl2N2, MW: 225.07) is a symmetrically halogenated bipyridine derivative [1]. It is characterized by chlorine atoms at the 4 and 4' positions of the pyridine rings, which confer distinct electronic properties compared to the unsubstituted parent ligand . This compound serves as a versatile building block in coordination chemistry and as a substrate for cross-coupling reactions, where the chlorine atoms act as reactive handles for further functionalization [2]. Its fundamental physical properties include a melting point of 130 °C and a density of 1.363 g/cm³ .

Why 4,4'-Dichloro-2,2'-bipyridine Cannot Be Replaced by Generic Bipyridine Ligands in Specialized Applications


The electronic and steric influence of the 4,4'-chloro substituents fundamentally alters the behavior of 4,4'-dichloro-2,2'-bipyridine compared to its unsubstituted, alkylated, or otherwise halogenated analogs [1]. These differences manifest in key performance metrics such as redox potential of derived metal complexes, stability under catalytic conditions, and the activation barrier for nucleophilic substitution reactions [2]. Consequently, substituting this compound with a more common or less expensive bipyridine derivative can lead to significant deviations in catalyst activity, material stability, and reaction yields, making it a non-negotiable component in established research protocols and industrial processes .

Quantitative Differentiation of 4,4'-Dichloro-2,2'-bipyridine: A Data-Driven Comparative Analysis


4,4'-Dichloro-2,2'-bipyridine Lowers Ru(II/III) Redox Potential by ~100 mV vs. Unsubstituted Analog

The presence of electron-withdrawing chloro substituents at the 4,4' positions significantly modifies the electronic properties of the resulting ruthenium complex [1]. In a direct comparison, the Ru2+/Ru3+ redox couple for [Ru(4,4'-dichloro-2,2'-bipyridine)3]2+ was found to be at a lower potential than that of the unsubstituted [Ru(2,2'-bipyridine)3]2+ complex [1].

Coordination Chemistry Electrocatalysis Ruthenium Complexes

4,4'-Dichloro-2,2'-bipyridine Exhibits a 36% Lower Activation Barrier for Nucleophilic Substitution When Coordinated to Ru(II)

Coordination of 4,4'-dichloro-2,2'-bipyridine to a Ru(II) center dramatically enhances its susceptibility to nucleophilic attack [1]. DFT calculations at the B3LYP level reveal a substantial decrease in the activation enthalpy (ΔH°≠) for the substitution of a chlorine atom by a methoxide ion (OCH3−) [1].

Coordination Chemistry Reaction Mechanisms Ligand Reactivity

Ni(II) Complex of 4,4'-Dichloro-2,2'-bipyridine Shows Superior Photocatalytic CO2 Reduction Activity Compared to Dibromo and Diphenyl Analogs

The catalytic performance of Ni(II)-bipyridine complexes in the photocatalytic reduction of CO2 to CO is highly dependent on the nature of the substituent on the bipyridine ligand . In a head-to-head comparison, the complex bearing the 4,4'-dichloro-2,2'-bipyridine ligand (Ni-1) demonstrated higher catalytic activity than its 4,4'-dibromo (Ni-2) and 4,4'-diphenyl (Ni-3) counterparts .

Photocatalysis CO2 Reduction Nickel Catalysis

Chloro-Substituted Ruthenium μ-Oxo Dimers Exhibit Enhanced Stability Against Reductive Cleavage vs. Unsubstituted Parent Complex

The stability of water oxidation catalysts is a critical parameter for their practical application [1]. A comparative study demonstrated that ruthenium μ-oxo dimers bearing 4,4'-dichloro-2,2'-bipyridine ligands are significantly more robust than their unsubstituted counterparts [1].

Water Oxidation Catalysis Ruthenium Complexes Catalyst Stability

Os(4,4'-dichloro-2,2'-bipyridine)2Cl-Based Redox Polymer Shows Lower Current Density but Superior Stability in Biocatalytic Films

In the construction of biocatalytic redox films for biosensors and biofuel cells, the choice of osmium-based redox mediator is crucial for performance and stability [1]. A systematic comparison evaluated three different osmium polymers [1].

Biosensors Biofuel Cells Redox Polymers

High-Impact Application Scenarios for 4,4'-Dichloro-2,2'-bipyridine Based on Quantified Performance Data


Precise Tuning of Redox Potentials in Electrocatalytic Systems

The demonstrably lower Ru(II/III) redox potential of its complexes, compared to unsubstituted bipyridine, makes 4,4'-dichloro-2,2'-bipyridine the preferred ligand for designing electrocatalysts that require a specific, anodically-shifted operating window [1]. This is critical for matching the catalyst's redox potential to the thermodynamic requirements of a target reaction, such as in water oxidation or CO2 reduction devices, thereby maximizing energy efficiency and catalytic turnover [1].

Post-Synthetic Modification of Metal Complexes via Enhanced Nucleophilic Substitution

The 36% reduction in the activation barrier for nucleophilic substitution upon Ru(II) coordination is a powerful synthetic handle [1]. This property enables a 'coordination-activation' strategy where the ligand is first complexed to a metal to activate the C-Cl bonds, allowing for facile substitution with a wide range of nucleophiles [1]. This approach is invaluable for creating structurally diverse metal complexes for catalysis and materials science that would be difficult or impossible to access via pre-functionalization of the free ligand.

High-Stability Components for Artificial Photosynthesis and Water Oxidation Catalysis

The confirmed enhanced stability of 4,4'-dichloro-2,2'-bipyridine-containing ruthenium μ-oxo dimers against reductive cleavage directly addresses a major failure pathway in water oxidation catalysts [1]. This makes the compound a key building block for developing more robust catalytic systems for artificial photosynthesis, where long-term stability under harsh oxidative conditions is a primary requirement for economic viability [1].

Design of Long-Lifetime Redox Mediators for Biosensors and Biofuel Cells

For applications demanding extended operational life, such as implantable biosensors or long-term environmental monitors, the superior 48-hour stability of the Os(4,4'-dichloro-2,2'-bipyridine)2Cl-based redox polymer is a decisive performance advantage [1]. While it may produce a lower initial current density than other analogs, its resistance to degradation ensures consistent signal output over time, which is a more critical parameter for reliable, long-duration measurements [1].

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